molecular formula C10H12N4S B12918426 (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide

Cat. No.: B12918426
M. Wt: 220.30 g/mol
InChI Key: LJDWVASBBRVZBF-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a thiosemicarbazone (TSC) derivative characterized by a quinoline backbone fused with a hydrazinecarbothioamide moiety in the Z-configuration. Its molecular formula is C₁₀H₁₂N₄S, with a molecular weight of 220.29 g/mol . The compound shares structural similarities with clinically investigated TSCs, such as COTI-2 (an E-isomer derivative), but differs in stereochemistry and substitution patterns.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

[(Z)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea

InChI

InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8-

InChI Key

LJDWVASBBRVZBF-JYRVWZFOSA-N

Isomeric SMILES

C1CC2=C(/C(=N\NC(=S)N)/C1)N=CC=C2

Canonical SMILES

C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the reaction of 6,7-dihydroquinolin-8(5H)-one with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of hydrazinecarbothioamide compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that complexes formed with transition metals such as copper and ruthenium enhance the anticancer properties of thiosemicarbazones, a category that includes hydrazinecarbothioamide derivatives. The cytotoxic effects are often measured using IC50 values, with lower values indicating higher potency against cancer cells. For example, copper complexes have demonstrated IC50 values as low as 3-6 µM against certain cancer types, showcasing the potential of these compounds in cancer therapy .

1.2 Mechanism of Action
The mechanism through which these compounds exert their anticancer effects typically involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the interaction with cellular components such as glutathione may influence the redox state within cells, further contributing to their cytotoxic effects .

Coordination Chemistry

2.1 Metal Complex Formation
(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can act as a bidentate ligand, coordinating with metal ions to form stable complexes. Studies have characterized these complexes using techniques such as UV-visible spectroscopy and X-ray crystallography, revealing insights into their structural properties and stability under various conditions . The stability of these metal-ligand complexes is crucial for their application in drug design and delivery systems.

2.2 Applications in Catalysis
The coordination chemistry of hydrazinecarbothioamide derivatives extends to catalysis, where they can serve as catalysts or catalyst precursors in various organic reactions. Their ability to stabilize metal ions makes them suitable for facilitating reactions that require metal catalysts .

Material Science

3.1 Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the synthesis of functional materials, including polymers and nanomaterials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against human colonic adenocarcinoma cell lines with IC50 values ranging from 33-76 µM for free ligands and lower for metal complexes .
Study 2Coordination ChemistryInvestigated the formation of stable copper and ruthenium complexes with enhanced cytotoxicity compared to free ligands .
Study 3Material ScienceExplored the use of hydrazinecarbothioamide derivatives in creating nanocomposites with improved thermal properties .

Mechanism of Action

The mechanism of action of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazones are a pharmacologically diverse class of compounds. Below is a detailed comparison of (Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Structure/Substituents Isomerism Clinical Status Key Findings References
This compound Quinoline core + hydrazinecarbothioamide (no piperazine/pyridine substituents) Z Preclinical Limited direct data; structural analog of COTI-2 with potential metabolic differences
COTI-2 (E)-N'-(6,7-Dihydroquinolin-8(5H)-ylidene)-4-(pyridin-2-yl)piperazine-1-carbothiohydrazide E Phase I/II trials Orally bioavailable; targets mutant p53; overcomes multidrug resistance
Triapine 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone - Phase II completed Ribonucleotide reductase inhibitor; short plasma half-life (<10 min)
DpC Di-2-pyridylketone-4-cyclohexyl-4-methyl-3-thiosemicarbazone - Phase I trials Targets iron metabolism; potent against aggressive cancers (e.g., pancreatic)
COTI-NMe2 (Derivative) COTI-2 with dimethyl substitution on hydrazinecarbothioamide E Preclinical Enhanced cytotoxicity in COTI-2-resistant cells; Cu(II) complexes improve efficacy

Key Comparison Points

Structural Differences: COTI-2 vs. (Z)-Target Compound: COTI-2 contains a pyridinyl-piperazine substituent and adopts the E-configuration, while the Z-isomer lacks this group. The stereochemistry impacts binding affinity to molecular targets like mutant p53 . Triapine: Lacks the quinoline core but shares the thiosemicarbazone backbone. Its 3-aminopyridine substituent enhances ribonucleotide reductase inhibition . DpC: Features di-2-pyridylketone and cyclohexyl groups, optimizing iron chelation and bioavailability .

Pharmacokinetics :

  • Triapine exhibits rapid glucuronidation and excretion, limiting its efficacy .
  • COTI-2 and DpC show improved metabolic stability, with oral bioavailability and prolonged plasma retention .
  • (Z)-Target Compound : Metabolism data are unavailable, but structural analogs suggest isomer-dependent stability (Z-configuration may alter solubility and metabolic pathways) .

Mechanistic Profiles :

  • COTI-2 reactivates mutant p53 and induces apoptosis via ROS generation .
  • DpC disrupts iron homeostasis, downregulating oncogenic proteins (e.g., cyclin D1) .
  • Derivatives (COTI-NMe2/NMeCy) : Modified substituents (e.g., methyl, cyclohexyl) enhance potency against resistant cell lines. Cu(II) complexes of these derivatives further amplify ROS production and cytotoxicity .

(Z)-Target Compound: Remains understudied; its Z-configuration and lack of bulky substituents may offer synthetic versatility for further optimization .

Biological Activity

(Z)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide, a compound derived from hydrazine and thiosemicarbazone frameworks, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₂N₆S
  • Molecular Weight : 366.48 g/mol
  • CAS Number : 1039455-84-9
  • IUPAC Name : this compound
  • Inhibition of Tumor Cell Proliferation :
    • The compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have reported IC₅₀ values indicating effective inhibition of cell growth.
    • For instance, in studies involving derivatives of quinoline compounds, notable antiproliferative effects were observed with IC₅₀ values ranging from 0.20 to 1.90 µM against human tumor xenografts .
  • HDAC Inhibition :
    • Similar compounds have been shown to function as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression related to cancer progression . The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Production :
    • Compounds in this class have been associated with increased ROS production, leading to oxidative stress that can trigger apoptosis in cancer cells .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound and related compounds:

StudyCell LineIC₅₀ (µM)Mechanism
Shelton et al. (2020)Human Leukemic Cells0.57 - 1.24Induction of apoptosis via ROS generation
Lefranc et al. (2016)HeLa and MDA-MB-2310.15 - 1.4HDAC inhibition and cell cycle arrest
COTI-2 StudyVarious Tumor Cell Lines3 - 6Enhanced cytotoxicity via metal complexation

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the hydrazine and thiosemicarbazone moieties significantly affect biological activity. For example, the introduction of different substituents on the quinoline ring has been linked to enhanced potency against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.